molecular formula C17H14FN3O5S B2434107 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate CAS No. 442679-39-2

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate

Cat. No.: B2434107
CAS No.: 442679-39-2
M. Wt: 391.37
InChI Key: CYJWWWUOUJEZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then sulfonated using chlorosulfonic acid to introduce the sulfonyl group. The final step involves the esterification of the sulfonylpyrazole with 2-fluorobenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising therapeutic agent .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate involves the inhibition of specific enzymes, such as kinases. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as reduced inflammation or inhibited cancer cell growth .

Properties

IUPAC Name

[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O5S/c1-25-11-6-8-12(9-7-11)27(23,24)21-15(19)10-16(20-21)26-17(22)13-4-2-3-5-14(13)18/h2-10H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWWWUOUJEZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.